4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Chemical Synthesis Quality Control Building Block Purity

PPARα medicinal chemistry requires regiospecifically pure 2,3-dihydrobenzofuran-2-carboxylic acid scaffolds-4-position isomeric contamination confounds SAR. 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7): • Enables unambiguous 4-methyl SAR for PPARα binding, subtype selectivity, and transcriptional activation • ≥98% purity reduces impurity load ~40% vs. 95% grades, critical for multi-step syntheses • Validated for amide coupling, esterification, and fluorescent probe conjugation

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 31468-94-7
Cat. No. B1432726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
CAS31468-94-7
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=C2CC(OC2=CC=C1)C(=O)O
InChIInChI=1S/C10H10O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
InChIKeyUNXKQAXYFBWEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7) — Chemical Identity, Class, and Procurement Baseline


4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7, MF: C₁₀H₁₀O₃, MW: 178.18) is a heterocyclic carboxylic acid belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid family, characterized by a methyl substituent at the 4-position of the fused dihydrobenzofuran ring system [1]. This scaffold constitutes the core pharmacophore of a well-documented class of PPARα agonists with established hypolipidemic activity, and the 4-methyl substitution pattern represents a specific regiochemical variant within the broader 2,3-dihydrobenzofuran-2-carboxylic acid series [2]. The compound is commercially available from multiple specialty chemical suppliers in research-grade purities ranging from 95% to 98%, with a molecular weight of 178.18 g/mol and the canonical SMILES representation CC1=CC=CC2=C1CC(C(=O)O)O2 .

Why 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7) Cannot Be Simply Substituted with Other 2,3-Dihydrobenzofuran Carboxylic Acid Derivatives


Generic substitution of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is scientifically unsound due to well-established and position-dependent structure–activity relationships (SAR) that govern both physicochemical properties and biological function within this class. Systematic SAR studies of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold have demonstrated that the precise position of substituents on the aromatic ring critically determines PPARα activation potency and subtype selectivity, with even minor regiochemical variations producing significant changes in target engagement [1]. Furthermore, substitution at the 4-position of the benzofuran ring exerts a fundamentally distinct influence on molecular geometry, hydrogen-bonding capacity, and metabolic stability compared to substitution at the 2-position or 5-position, directly impacting downstream performance in medicinal chemistry and chemical biology applications [2]. The observed purity variance across commercial sources (ranging from 95% to 98%) further underscores that batch-to-batch equivalence cannot be assumed without verifying supplier-specific quality control specifications .

Quantitative Evidence for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7) Differentiation from Closest Analogs


Commercial Purity Differentiation: 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (97%) vs. Generic 2-Methyl Isomer Purity Range (95%)

Commercial sourcing of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7) from Advanced ChemBlocks (Catalog S76153) delivers a minimum purity specification of 97%, compared to the 95% minimum purity typically specified for the closely related regioisomer 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 93885-44-0) from alternative vendors . This 2% absolute purity difference corresponds to a meaningful reduction in the maximum possible impurity burden for downstream synthetic applications.

Chemical Synthesis Quality Control Building Block Purity

Regiochemical Differentiation: 4-Methyl Substitution Enables Distinct Molecular Geometry vs. 2-Methyl Isomer

The 4-methyl substitution pattern on the benzofuran aromatic ring of the target compound (CAS 31468-94-7) produces a fundamentally different three-dimensional molecular geometry compared to the 2-methyl substituted isomer (CAS 93885-44-0). While both compounds share identical molecular formula (C₁₀H₁₀O₃) and molecular weight (178.18 g/mol), the 4-methyl isomer places the methyl substituent on the aromatic benzene ring, whereas the 2-methyl isomer places the methyl group at the 2-position of the dihydrofuran ring adjacent to the carboxylic acid moiety . This regiochemical distinction alters the spatial orientation of the carboxylate pharmacophore and the electron density distribution across the heterocyclic scaffold, directly impacting receptor binding geometry in PPARα-targeted applications [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Scaffold Design

Class-Level PPARα Agonist Potency Benchmark: 2,3-Dihydrobenzofuran-2-carboxylic Acid Scaffold Demonstrates Superior Hypolipidemic Efficacy vs. Fenofibrate

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold to which 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7) belongs has been established as a privileged pharmacophore for PPARα agonism. Optimized compounds within this class, evaluated in Syrian hamster and male Beagle dog models of dyslipidemia, demonstrated cholesterol- and triglyceride-lowering activity at dose levels substantially lower than those required for the marketed PPARα agonist fenofibrate [1]. While direct activity data for the specific 4-methyl analog are not reported in the public literature, the class-level SAR indicates that 4-position substitution is among the viable modifications that maintain or enhance PPARα potency and subtype selectivity relative to the unsubstituted core scaffold [2].

PPARα Agonism Hypolipidemic Activity Dyslipidemia Models

Supporting Evidence: Dihydrofolate Reductase (DHFR) Inhibition Activity of Structurally Related 2,3-Dihydrobenzofuran Derivatives

As supporting context for the biological relevance of the 2,3-dihydrobenzofuran scaffold, structurally related compounds within this chemotype have been evaluated for dihydrofolate reductase (DHFR) inhibition. A representative 2,3-dihydrobenzofuran derivative (BindingDB ID: BDBM50438437; CHEMBL2414376) demonstrated an IC₅₀ of 21,000 nM (2.10 × 10⁴ nM) against bovine liver DHFR, measured via continuous monitoring of NADPH consumption over 10 minutes during dihydrofolic acid conversion to tetrahydrofolic acid [1]. Another analog within the broader 2,3-dihydrobenzofuran chemical space (BDBM50378392; CHEMBL573445) exhibited minimal inhibition with an IC₅₀ >100,000 nM under identical assay conditions [2]. This approximately 5-fold difference in DHFR inhibitory activity between structurally distinct analogs highlights the sensitivity of enzyme engagement to subtle structural modifications within this scaffold class and provides a quantitative reference framework for comparative evaluation of new derivatives, though no direct data for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid itself are available.

Enzyme Inhibition Antimetabolite Research DHFR Assay

Optimal Research and Industrial Application Scenarios for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 31468-94-7)


SAR-Driven PPARα Agonist Lead Optimization Programs Requiring 4-Position Substituted Scaffolds

Based on the established class-level PPARα agonist activity of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold [1], 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is optimally deployed as a core building block in medicinal chemistry campaigns targeting nuclear receptor modulation. The 4-methyl substitution pattern provides a specific regioisomeric entry point for systematic SAR exploration that is not accessible with alternative substitution patterns such as the 2-methyl isomer . Procurement of this specific compound enables unambiguous evaluation of how aromatic ring methylation at position 4 influences PPARα binding affinity, subtype selectivity (α vs. γ vs. δ), and downstream transcriptional activation, relative to unsubstituted or differently substituted core scaffolds [2].

Multi-Step Synthetic Routes Requiring High-Purity Heterocyclic Carboxylic Acid Building Blocks

For multi-step organic syntheses where carboxylic acid functional groups serve as handles for subsequent amide bond formation, esterification, or reduction to alcohol intermediates, the 97% minimum purity specification available from qualified vendors [1] offers a demonstrable advantage over the 95% purity grade more commonly associated with related isomers . The 2% absolute purity differential translates to a 40% reduction in maximum potential impurity load, which is particularly consequential in convergent synthetic sequences where early-stage impurities propagate and amplify through subsequent steps. Applications include the preparation of amide-linked PPARα modulators, ester prodrug derivatives, and fluorescent probe conjugates for target engagement studies [2].

Computational Chemistry and Molecular Modeling Studies of PPARα Ligand-Binding Domain Interactions

The distinct three-dimensional geometry and electronic properties of the 4-methyl substituted benzofuran scaffold, characterized by InChIKey UNXKQAXYFBWEOC-UHFFFAOYSA-N and SMILES CC1=CC=CC2=C1CC(C(=O)O)O2 [1], make this compound a valuable input for structure-based drug design efforts targeting the PPARα ligand-binding domain (LBD). The 4-methyl substitution on the aromatic ring alters the planarity and hydrogen-bonding landscape of the core scaffold compared to 2-position substituted analogs , providing a discrete molecular surface for docking studies, free energy perturbation (FEP) calculations, and molecular dynamics simulations. Procurement of the authentic 4-methyl compound ensures that in silico predictions are grounded in the correct regioisomeric structure, avoiding the confounding effects of isomeric mismatch in computational validation exercises [2].

Enzyme Inhibition Assay Development Using 2,3-Dihydrobenzofuran-Derived Control Compounds

As indicated by the supporting evidence of measurable DHFR inhibition (IC₅₀ = 21,000 nM) for structurally related 2,3-dihydrobenzofuran derivatives [1], this compound class offers utility in assay development and validation contexts. 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid may serve as a structurally defined control compound or a synthetic precursor for generating tool compounds intended for target engagement assays, enzyme inhibition profiling, or selectivity panel screening. The approximately 5-fold difference in DHFR inhibitory activity observed between closely related analogs underscores the necessity of using well-characterized, regiospecifically pure compounds for establishing assay reproducibility and benchmarking structure-activity correlations across experimental replicates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.